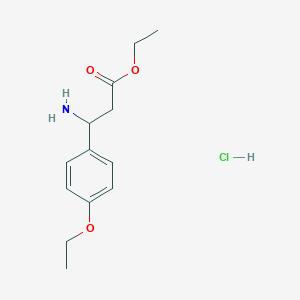

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (CAS 147524-76-3) is a β-amino ester hydrochloride derivative characterized by a para-ethoxy-substituted phenyl ring. Its molecular formula is C₁₃H₂₀ClNO₃, with a molecular weight of 273.76 g/mol . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules and peptide modifications .

Properties

IUPAC Name |

ethyl 3-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQBHIZXDKLCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-ethoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Yields 3-amino-3-(4-ethoxyphenyl)propanoic acid.

- Basic Hydrolysis (Saponification) : Produces the corresponding carboxylate salt.

Conditions and Outcomes :

| Condition | Product | Yield (%) |

|---|---|---|

| 6 M HCl, reflux, 6h | Propanoic acid derivative | 85–90 |

| NaOH (aq.), ethanol, 4h | Sodium carboxylate | 75–80 |

Amino Group Reactions

The primary amine participates in:

- Acylation : With acetyl chloride to form N-acetyl derivatives.

- Diazotization : Forms diazonium salts, enabling coupling reactions for azo dyes.

Example Reaction :

Substitution Reactions

The ethoxy group on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Halogenation :

| Reagent | Product | Conditions |

|---|---|---|

| Cl₂, FeCl₃ | 3-amino-3-(4-chlorophenyl)propanoate | Anhydrous, 60°C, 3h |

| Br₂, AlBr₃ | 3-amino-3-(4-bromophenyl)propanoate | Dark, 50°C, 2h |

Mechanistic Note :

Electron-donating ethoxy groups activate the ring toward electrophilic attack, but steric hindrance from the substituent limits para-substitution .

Oxidation

- Amino Group : Oxidized to nitro or imine derivatives using KMnO₄ or H₂O₂.

- Aromatic Ring : Forms quinone structures under strong oxidative conditions (e.g., CrO₃).

Reduction

- Catalytic Hydrogenation : Reduces the ester to alcohol (Raney Ni, H₂).

- LiAlH₄ : Converts the ester to a primary alcohol while retaining the amine.

Comparative Reactivity :

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Ester Reduction | LiAlH₄ | 3-amino-3-(4-ethoxyphenyl)propanol |

| Amine Oxidation | H₂O₂, Fe²⁺ | Nitroso derivative |

Biological Interactions

While not a direct chemical reaction, the compound’s halogen-bonding capacity (via ethoxy oxygen) and hydrogen-bonding (via amine) influence interactions with biomolecules. Studies suggest:

- Enzyme Inhibition : Competes with substrates for binding pockets in oxidoreductases .

- Receptor Modulation : Alters signaling pathways in cellular assays.

Key Research Findings

- Regioselectivity in Substitution : The ethoxy group directs electrophiles to the meta position due to steric and electronic effects .

- pH-Dependent Reactivity : The hydrochloride salt enhances aqueous solubility but reduces nucleophilicity of the amine.

- Thermal Stability : Decomposes above 200°C, releasing ethanol and HCl.

Scientific Research Applications

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ethoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.75 g/mol

- Key Difference : Replaces the ethoxy group (–OCH₂CH₃) with an ethyl group (–CH₂CH₃).

- Impact: The absence of an oxygen atom reduces polarity, decreasing solubility in polar solvents.

Ethyl 3-amino-3-(4-propoxyphenyl)propanoate Hydrochloride

- CAS : 1049735-47-8

- Key Difference : Propoxy (–OCH₂CH₂CH₃) substituent instead of ethoxy.

- Impact : The longer alkyl chain increases lipophilicity (logP ~1.2 higher than ethoxy analog), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Similarity score: 0.88 compared to the ethoxy variant .

Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride

- CAS : 1821827-13-7

- Molecular Formula: C₁₁H₁₄ClFNO₂

- Key Difference : Fluorine atom at the meta position instead of ethoxy at para.

- The smaller size of fluorine reduces steric hindrance, favoring compact molecular interactions .

Multi-Substituted Phenyl Derivatives

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate Hydrochloride

- CAS : 473567-08-7

- Molecular Formula: C₁₆H₂₆ClNO₄

- Molecular Weight : 331.83 g/mol

- Key Differences :

- Isobutoxy (–OCH₂CH(CH₃)₂) at para position.

- Additional methoxy (–OCH₃) at meta position.

- The methoxy group enhances electron-donating effects, stabilizing charge interactions in active sites.

Hydrochloride Salt of Ethyl (±)-3-Amino-3-(3,5-Difluorophenyl) Propanoate

Functional Group Modifications

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

- CAS : 1375473-45-2

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Key Differences: Chlorine substituent at para position. Hydroxyl (–OH) group on the propanoate chain.

Structural and Property Comparison Table

Biological Activity

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound has a molecular formula of C12H17NO3·HCl. It features an ethoxy group and an amino group, which contribute to its reactivity and biological interactions. The compound is structurally similar to other derivatives that have been studied for various therapeutic properties, including anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzymes and receptors.

- Hydrophobic Interactions: The ethoxyphenyl group can engage in hydrophobic interactions, influencing the conformation and activity of target proteins.

These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown significant antiproliferative effects against human leukemia cell lines. The following table summarizes key findings related to anticancer activity:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 3-amino-3-(4-ethoxyphenyl) | Jurkat (leukemia) | TBD | Induction of apoptosis |

| Ethyl 3-amino-3-(4-methoxyphenyl) | Various solid tumors | <0.1 | Inhibition of tubulin assembly |

The GI50 values indicate the concentration required for 50% growth inhibition, showcasing the potency of these compounds in cancer treatment.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated selective activity against various pathogens, indicating potential as an antibiotic agent. A comparative analysis is presented below:

| Compound | Pathogen | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| Ethyl 3-amino-3-(4-ethoxyphenyl) | Chlamydia trachomatis | TBD | Selective inhibition |

| Ethyl 3-amino-3-(4-methoxyphenyl) | N. meningitidis | 64 | Moderate antibacterial activity |

Case Studies

- In Vitro Evaluation : A study focused on various derivatives similar to this compound revealed that certain modifications enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Screening : Another research effort assessed the antimicrobial efficacy against Chlamydia and other pathogens, highlighting the compound's potential as a lead structure for new antibiotics .

Q & A

Q. How can the structure of Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify the propanoate backbone, ethoxyphenyl substituent, and proton environments. For example, the ethyl ester group shows characteristic triplet and quartet signals (~1.2–1.4 ppm for CH, ~4.1–4.3 ppm for CH) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (CHClNO, expected m/z 273.76) and fragmentation patterns .

- Elemental Analysis : Validate the Cl content via titration or ion chromatography to confirm the hydrochloride salt .

Q. What are the optimal synthesis routes for this compound?

- Methodological Answer : A common approach involves:

- Michael Addition : React 4-ethoxyphenylacetone with ethyl acrylate in the presence of a catalytic base (e.g., NaH) to form the β-keto ester intermediate.

- Reductive Amination : Treat the intermediate with NHOAc and NaBHCN to introduce the amino group.

- Salt Formation : Precipitate the hydrochloride salt using HCl gas in anhydrous ethanol .

Critical Step : Monitor reaction pH during salt formation to avoid hydrolysis of the ester group .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are recommended .

- Handling : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved P95 respirator) to avoid inhalation or skin contact. Conduct work in a fume hood .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Conflicting NMR/MS data may arise from:

- Tautomerism : The β-amino ester moiety can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the enol form for consistent NMR results .

- Impurities : Trace solvents (e.g., residual ethanol) or synthetic byproducts (e.g., unreacted β-keto ester) can interfere. Purify via recrystallization (ethanol/water) and re-analyze .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric hydrogenation of the β-keto ester intermediate .

- Chromatographic Resolution : Apply chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases to separate enantiomers. Validate purity via optical rotation ([α] ~ -6.3° to -7.3° in HO) .

- Kinetic Control : Adjust reaction temperature (-10°C to 25°C) to favor one enantiomer during reductive amination .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection). The ester group is prone to hydrolysis under basic conditions .

- Thermal Stress : Heat solid samples at 60°C for 72 hours. Analyze for discoloration or decomposition using TGA/DSC .

- Solution Stability : Prepare stock solutions in DMSO or ethanol and track concentration changes over 7 days via UV-Vis spectroscopy (λ ~ 270 nm) .

Q. What methodologies are recommended for impurity profiling and quantification?

- Methodological Answer :

- HPLC-MS/MS : Use a Supelco® C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in HO/acetonitrile). Detect impurities like unreacted β-keto ester (retention time ~8.2 min) and hydrolyzed propanoic acid derivatives .

- Limit Tests : Follow ICH Q3A guidelines. For example, set a 0.1% threshold for any single impurity using area normalization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

- Methodological Answer : Observed mp (166–170°C) may deviate from literature due to:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

- Hydration State : Perform Karl Fischer titration to quantify water content. Anhydrous forms typically have higher mp .

- Impurity Profile : Use DSC to detect eutectic mixtures lowering the mp. Purify via flash chromatography (SiO, CHCl/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.